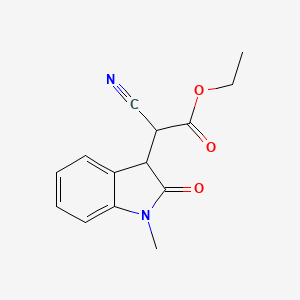

ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals (Table 2):

- A triplet at δ 1.17 ppm (3H, J = 7.4 Hz) for the ethyl group’s terminal methyl.

- A quartet at δ 4.13 ppm (2H) for the ethyl group’s methylene adjacent to the ester oxygen.

- A singlet at δ 2.11 ppm (3H) for the N1-methyl group.

- Aromatic protons appear as multiplet signals between δ 6.65–8.30 ppm , with a downfield-shifted proton at δ 8.79 ppm (1H, br s) attributable to the indole NH .

The ¹³C NMR spectrum (125 MHz, CDCl₃) confirms key functional groups:

Table 2: Key ¹H NMR assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.17 | Triplet | 3H | CH₂CH₃ (ethyl) |

| 2.11 | Singlet | 3H | N1-CH₃ |

| 4.13 | Quartet | 2H | OCH₂CH₃ |

| 6.65–8.30 | Multiplet | 9H | Aromatic protons |

| 8.79 | Broad singlet | 1H | Indole NH |

Infrared (IR) and Mass Spectrometric (MS) Profiling

The IR spectrum (KBr) shows characteristic absorptions:

- ~2250 cm⁻¹ : Strong stretch for the nitrile (C≡N) group.

- 1730 cm⁻¹ : Ester carbonyl (C=O) stretch.

- 1650 cm⁻¹ : Indole carbonyl (C=O) vibration .

In mass spectrometry , the molecular ion peak appears at m/z 258 (C₁₄H₁₄N₂O₃⁺), with fragmentation pathways including:

- Loss of ethoxy group (-OEt , m/z 229).

- Cleavage of the cyanoacetate side chain (-C₅H₆NO₂ , m/z 202) .

Table 3: IR and MS spectral data

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 2250 cm⁻¹ | C≡N stretch |

| 1730 cm⁻¹ | Ester C=O stretch | |

| 1650 cm⁻¹ | Indole C=O stretch | |

| MS | m/z 258 ([M]⁺) | Molecular ion |

| m/z 229 ([M-OEt]⁺) | Ethoxy loss | |

| m/z 202 ([M-C₅H₆NO₂]⁺) | Cyanoacetate cleavage |

Properties

IUPAC Name |

ethyl 2-cyano-2-(1-methyl-2-oxo-3H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)10(8-15)12-9-6-4-5-7-11(9)16(2)13(12)17/h4-7,10,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYZEJMZUPMXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1C2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the reaction of an indoline or indole derivative with ethyl cyanoacetate or its halogenated derivatives under reflux conditions in an appropriate solvent. The key step is the formation of the cyanoacetate moiety attached at the 3-position of the indoline ring, often facilitated by base catalysis or under catalyst-free conditions.

Alternative Synthetic Routes via Indoline Derivative Intermediates

The compound can also be prepared as an intermediate in multi-step syntheses of indoline derivatives, such as those leading to pharmaceutical agents like Silodosin. These processes often involve:

Base-mediated condensation : Using inorganic bases such as potassium carbonate to facilitate nucleophilic substitution or condensation reactions.

Solvent selection : Aprotic polar solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or acetonitrile are preferred for their ability to dissolve reactants and promote reaction efficiency.

Halogenated hydrocarbon solvents : Methylene chloride or chloroform may be used in extraction or purification steps.

Purification : Column chromatography and recrystallization are standard techniques to isolate the pure compound.

These methods are part of patented synthetic processes aimed at producing indoline intermediates with high selectivity and yield, often involving reductive amination steps and subsequent functional group manipulations.

Summary of Key Preparation Parameters

| Parameter | Typical Conditions/Choices |

|---|---|

| Starting materials | Indole or indoline derivatives, ethyl bromocyanoacetate |

| Solvent | Acetone (reflux), DMF, NMP, acetonitrile (alternative) |

| Catalyst | Generally catalyst-free; bases like K2CO3 in alternative routes |

| Temperature | Reflux conditions (approx. 56 °C for acetone) |

| Reaction time | 2–5 hours total |

| Purification | Washing with n-hexane, recrystallization, column chromatography |

| Analytical confirmation | ^1H NMR, ^13C NMR, IR, elemental analysis, mass spectrometry |

Research Findings and Advantages

The catalyst-free method using ethyl bromocyanoacetate and indole derivatives in acetone is simple, efficient, and yields products with high purity without requiring complex reaction setups or harsh conditions.

The ability to perform the reaction in one pot without prior activation of reactants simplifies the synthesis and reduces cost and time.

The use of standard purification techniques ensures that the final product meets analytical standards for research and industrial applications.

Alternative patented methods provide routes to key intermediates for drug synthesis, highlighting the compound's utility in pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols in the presence of a base are employed for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of complex molecular architectures in organic synthesis .

Biology and Medicine: The compound exhibits potential biological activities, including anticancer, antiviral, and antimicrobial properties. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for the synthesis of active pharmaceutical ingredients and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The cyano group and indole ring system play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Methyl (2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetate

- Structure: Differs by a methyl ester instead of ethyl and lacks the cyano group.

- Physical Properties : Molecular weight 205.21 g/mol (vs. 242.23 g/mol for the target compound). The methyl ester reduces lipophilicity (logP ≈ 1.2 vs. ~1.8 for ethyl), impacting solubility and metabolic stability .

- Applications: Used as a precursor in indole alkaloid synthesis but less reactive in nucleophilic additions due to the absence of the cyano group .

(Z)-Ethyl 2-Cyano-2-(2-Oxoindolin-3-Ylidene)Acetate

- Structure: Z-isomer of the target compound with a similar cyano-ester backbone but differing in substituent geometry.

- Synthesis: Prepared via condensation of ethyl cyanoacetate with substituted isatins, yielding 33–82% depending on reaction conditions .

- Reactivity: The conjugated cyano group enhances electrophilicity, enabling participation in Michael additions. The Z-configuration may influence binding to biological targets like melatonin receptors .

2-(1,6,7-Trimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetonitrile (4j)

Ethyl 2-(5-Chloro-1H-Indol-3-Yl)-2-Oxoacetate

- Structure: Chlorine substitution at the indole C5 position replaces the cyano group.

- Physicochemical Properties : The electron-withdrawing Cl increases acidity (pKa ~8.5 vs. ~9.2 for the target compound) and alters UV absorption profiles.

Methyl 2-(1-Methylindol-3-Yl)-2-Oxoacetate

- Structure: Features a methyl group on the indole nitrogen and lacks the cyano substituent.

- Stability : The N-methyl group reduces susceptibility to oxidative degradation compared to the target compound.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: The target compound’s cyano group enables higher yields in peptide coupling (e.g., with OxymaPure/DIC) compared to non-cyano analogs like methyl esters .

- Biological Relevance: Structural analogs with electron-withdrawing groups (e.g., cyano, chloro) show enhanced binding to receptors like melatonin, with EC₅₀ values in the nanomolar range .

- Stability : Ethyl esters generally exhibit longer half-lives in physiological conditions than methyl esters due to slower hydrolysis .

Biological Activity

Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a synthetic organic compound classified as an indole derivative. Indole derivatives are notable for their diverse biological activities, making them significant in pharmaceutical research and development. This compound features an indole ring system, a cyano group, and an ester functional group, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₄N₂O₃

- CAS Number : 108272-71-5

- Molecular Weight : 258.28 g/mol

The structural composition includes:

- An indole moiety that is essential for various biological interactions.

- A cyano group that enhances reactivity and potential biological activity.

- An ester functional group facilitating further chemical transformations.

This compound exhibits a broad spectrum of biological activities attributed to its indole structure. These activities include:

- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Properties : The compound may exhibit antiviral effects by interfering with viral replication processes.

- Antimicrobial Effects : It has potential antimicrobial activity against various pathogens, which is crucial for developing new antibiotics.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Antidiabetic and Antimalarial Activities : Emerging studies suggest potential roles in managing diabetes and malaria.

Research Findings

Recent studies highlight the efficacy of this compound in various biological assays:

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of this compound on multiple cancer cell lines, revealing significant inhibition of cell growth compared to standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications to the indole ring could enhance potency.

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Mechanistic Studies : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer progression and inflammation, providing insights into its mechanism of action.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with indole derivatives under basic conditions. Common synthetic methods include:

- Condensation Reaction : Ethyl cyanoacetate reacts with 1-methyl-2-oxoindole under basic conditions using sodium ethoxide or potassium carbonate.

- Optimization for Industrial Production : Large-scale synthesis may utilize continuous flow reactors to enhance yield and purity.

Q & A

Q. What are the optimal synthetic routes and conditions for producing ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, and how can reaction purity be maximized?

Methodological Answer: The synthesis of indole derivatives typically involves condensation or cyclization reactions. For example, analogous compounds like methyl 2-(5-chloro-1-methyl-2-oxoindol-3-ylidene)acetate are synthesized via refluxing starting materials (e.g., 3-formylindole derivatives) with reagents like sodium acetate in acetic acid for 3–5 hours . Key steps include:

- Catalyst selection : Sodium acetate or pyridine for deprotonation.

- Solvent optimization : Acetic acid or ethanol for reflux conditions.

- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography.

Purity is ensured via HPLC or NMR spectroscopy, with yields often exceeding 70% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Methodological Answer: Combined spectroscopic and X-ray crystallography methods are critical:

- FT-IR/Raman : Identify functional groups (e.g., cyano, ester carbonyl) via vibrational modes. For similar indole derivatives, carbonyl stretches appear at ~1700 cm⁻¹ .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 3.0–3.5 ppm, indole protons at δ 7.0–8.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C=O bond lengths of 1.21–1.23 Å in analogous structures) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Safety measures derived from structurally similar indole derivatives include:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- First aid : Immediate rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can quantum chemical calculations and computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Computational approaches like density functional theory (DFT) and reaction path searches (e.g., using QSQN technology) enable:

- Reactivity prediction : HOMO/LUMO analysis identifies nucleophilic/electrophilic sites .

- Transition state modeling : IRC calculations for reaction mechanisms (e.g., keto-enol tautomerism in indole derivatives) .

- Solvent effects : COSMO-RS simulations optimize solvent selection for reactions .

Q. What experimental strategies resolve contradictions in spectral or crystallographic data for this compound?

Methodological Answer: Discrepancies in data (e.g., unexpected NMR shifts or bond angles) are addressed via:

Q. How can mechanistic studies elucidate the role of the cyano and ester groups in bioactivity or catalytic applications?

Methodological Answer:

- Bioactivity assays : Test derivatives with modified substituents (e.g., replacing cyano with nitro) in cell-based studies .

- Kinetic isotope effects (KIE) : Probe rate-determining steps in catalytic cycles involving ester hydrolysis .

- DFT-MD simulations : Model interactions with biological targets (e.g., enzyme active sites) .

Q. What advanced separation technologies (e.g., membrane-based systems) are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.